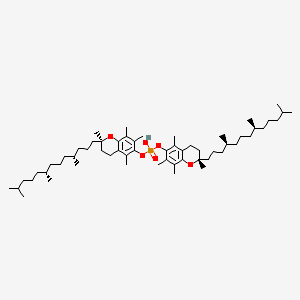

Di(alpha-tocopherol) Phosphate

Descripción general

Descripción

Di(alpha-tocopherol) phosphate is a phosphorylated form of vitamin E, specifically alpha-tocopherol. This compound is known for its antioxidant properties and is used in various applications, including as a dietary supplement and in cosmetic formulations. It is a water-soluble analog of alpha-tocopherol, making it more versatile in different formulations.

Mecanismo De Acción

Target of Action

Di(alpha-tocopherol) Phosphate, a phosphorylated form of vitamin E, primarily targets cell membranes, where it acts as a lipid-soluble antioxidant . It is preferentially absorbed by Homo sapiens . It has been proposed to enhance the dermal and transdermal delivery of actives of interest .

Mode of Action

The compound interacts with its targets by neutralizing endogenous free radicals . It also exhibits antithrombotic and anticoagulant activities, involving the downregulation of the expression of intracellular cell adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1, which lowers the adhesion of blood components to the endothelium .

Biochemical Pathways

The biosynthesis of this compound involves two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The putative biochemical activities of tocopherols are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues .

Result of Action

The primary result of this compound’s action is the protection of cell membranes from oxidative damage . It maintains the integrity and fluidity of photosynthesizing membranes . It can also neutralize lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling

Análisis Bioquímico

Biochemical Properties

Di(alpha-tocopherol) Phosphate participates in numerous biochemical reactions. It interacts with key enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), and tocopherol cyclase (TC) . These interactions contribute to the regulation of tocopherol biosynthesis in photosynthetic organisms .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in a variety of plant metabolic processes throughout the ontogeny of plants .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that high doses of vitamin E, from which this compound is derived, may increase the risk of bleeding when taken with certain medications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The biosynthesis of this compound takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It forms vesicular structures in hydroethanolic solutions, which can facilitate its transport and distribution .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial. It is found in the highly unsaturated phospholipid bilayer of cell membranes, controlling lipid oxidation at the initiation site . This localization allows it to maintain the integrity and fluidity of photosynthesizing membranes, neutralize lipid peroxy radicals, and block lipid peroxidation by quenching oxidative cations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Di(alpha-tocopherol) phosphate can be synthesized through the phosphorylation of alpha-tocopherol. The process involves the reaction of alpha-tocopherol with phosphoric acid or phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent to ensure proper mixing and reaction efficiency.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where alpha-tocopherol is reacted with phosphoric acid derivatives. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Di(alpha-tocopherol) phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tocopheryl quinone derivatives.

Reduction: The compound can be reduced back to alpha-tocopherol under specific conditions.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Tocopheryl quinone derivatives.

Reduction: Alpha-tocopherol.

Substitution: Various substituted tocopherol derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Di(alpha-tocopherol) phosphate has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

Biology: Studied for its role in protecting cells from oxidative stress and its potential in enhancing cellular functions.

Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Industry: Utilized in cosmetic formulations for its antioxidant properties, helping to stabilize products and extend their shelf life.

Comparación Con Compuestos Similares

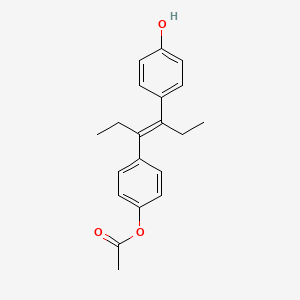

Alpha-tocopherol: The non-phosphorylated form of vitamin E, primarily used as a dietary supplement.

Alpha-tocopherol acetate: An esterified form of alpha-tocopherol, commonly used in cosmetic and pharmaceutical formulations.

Alpha-tocopherol succinate: Another esterified form with different solubility and stability properties.

Uniqueness: Di(alpha-tocopherol) phosphate is unique due to its water solubility, which allows it to be used in a broader range of formulations compared to its non-phosphorylated counterparts. Its enhanced stability and antioxidant properties make it particularly valuable in applications where oxidative stability is crucial.

Propiedades

IUPAC Name |

[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H99O6P/c1-39(2)23-17-25-41(5)27-19-29-43(7)31-21-35-57(15)37-33-51-49(13)53(45(9)47(11)55(51)61-57)63-65(59,60)64-54-46(10)48(12)56-52(50(54)14)34-38-58(16,62-56)36-22-32-44(8)30-20-28-42(6)26-18-24-40(3)4/h39-44H,17-38H2,1-16H3,(H,59,60)/t41-,42+,43-,44+,57-,58+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGGCVLVTDELSB-DPVYBCKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)OC(CC4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)O[C@](CC4)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H99O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

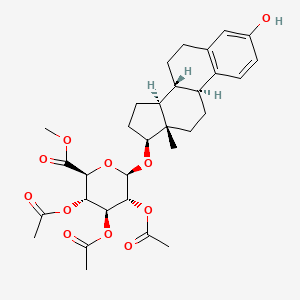

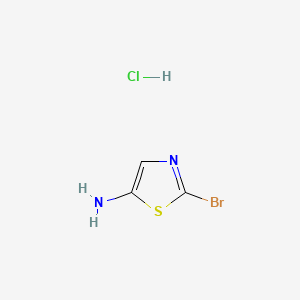

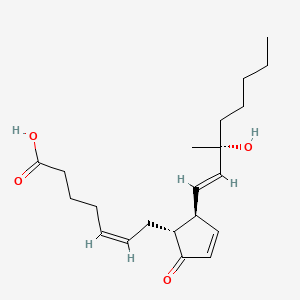

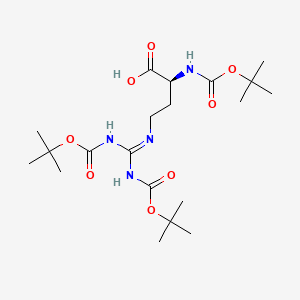

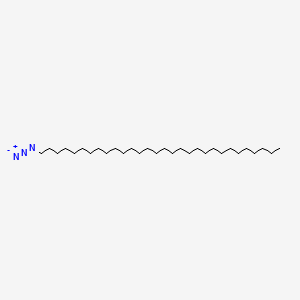

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)